molecular formula C8H3ClF5NO3 B2676601 1-chloro-2-nitro-4-(pentafluoroethoxy)benzene CAS No. 2375259-55-3

1-chloro-2-nitro-4-(pentafluoroethoxy)benzene

Cat. No.: B2676601
CAS No.: 2375259-55-3
M. Wt: 291.56
InChI Key: RBQIGKDFXUUOJD-UHFFFAOYSA-N
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Description

1-Chloro-2-nitro-4-(pentafluoroethoxy)benzene is an aromatic compound characterized by the presence of a chlorine atom, a nitro group, and a pentafluoroethoxy group attached to a benzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-chloro-2-nitro-4-(pentafluoroethoxy)benzene typically involves the nitration of 1-chloro-4-(pentafluoroethoxy)benzene. The nitration process is carried out using a mixture of concentrated nitric acid and sulfuric acid under controlled temperature conditions. The reaction proceeds as follows:

    Nitration Reaction:

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and equipment to ensure high yield and purity. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the process.

Chemical Reactions Analysis

Types of Reactions: 1-Chloro-2-nitro-4-(pentafluoroethoxy)benzene undergoes various chemical reactions, including:

  • Reduction:

      Reagents: Hydrogen gas, palladium on carbon (Pd/C) catalyst.

      Conditions: Room temperature, atmospheric pressure.

      Products: 1-chloro-2-amino-4-(pentafluoroethoxy)benzene.

  • Substitution:

      Reagents: Sodium methoxide, methanol.

      Conditions: Reflux.

      Products: 1-methoxy-2-nitro-4-(pentafluoroethoxy)benzene.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate (KMnO4), acidic medium.

    Reduction: Hydrogen gas, palladium on carbon (Pd/C) catalyst.

    Substitution: Sodium methoxide, methanol.

Major Products:

    Reduction: 1-chloro-2-amino-4-(pentafluoroethoxy)benzene.

    Substitution: 1-methoxy-2-nitro-4-(pentafluoroethoxy)benzene.

Scientific Research Applications

1-Chloro-2-nitro-4-(pentafluoroethoxy)benzene has a wide range of applications in scientific research:

  • Chemistry:

    • Used as a precursor in the synthesis of various organic compounds.
    • Employed in the study of reaction mechanisms and kinetics.
  • Biology:

    • Investigated for its potential biological activity and interactions with biomolecules.
    • Used in the development of bioactive compounds and pharmaceuticals.
  • Medicine:

    • Explored for its potential therapeutic applications.
    • Studied for its effects on cellular pathways and molecular targets.
  • Industry:

    • Utilized in the production of specialty chemicals and materials.
    • Employed in the development of advanced materials with unique properties.

Mechanism of Action

The mechanism of action of 1-chloro-2-nitro-4-(pentafluoroethoxy)benzene involves its interaction with specific molecular targets and pathways. The nitro group in the compound can undergo reduction to form an amino group, which can then interact with various biomolecules. The pentafluoroethoxy group enhances the compound’s lipophilicity, allowing it to penetrate cellular membranes more effectively. The chlorine atom contributes to the compound’s reactivity and ability to participate in substitution reactions.

Comparison with Similar Compounds

1-Chloro-2-nitro-4-(pentafluoroethoxy)benzene can be compared with other similar compounds, such as:

  • 1-Chloro-2-nitrobenzene:

    • Lacks the pentafluoroethoxy group, resulting in different chemical properties and reactivity.
  • 1-Chloro-4-(pentafluoroethoxy)benzene:

    • Lacks the nitro group, leading to different reactivity and potential applications.
  • 2-Nitro-4-(pentafluoroethoxy)benzene:

    • Lacks the chlorine atom, resulting in different chemical behavior and reactivity.

Properties

IUPAC Name

1-chloro-2-nitro-4-(1,1,2,2,2-pentafluoroethoxy)benzene
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H3ClF5NO3/c9-5-2-1-4(3-6(5)15(16)17)18-8(13,14)7(10,11)12/h1-3H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RBQIGKDFXUUOJD-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1OC(C(F)(F)F)(F)F)[N+](=O)[O-])Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H3ClF5NO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

291.56 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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